N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide is a quinazolinone derivative featuring a 3,4-dimethoxyphenyl acetamide moiety linked to a 4-phenyl-substituted quinazolin-2-one core. Quinazolinones are heterocyclic compounds known for diverse pharmacological activities, including anti-inflammatory, anticonvulsant, and anticancer effects . The 3,4-dimethoxy substitution on the phenyl ring introduces electron-donating groups that may enhance solubility and influence metabolic stability.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-30-20-13-12-17(14-21(20)31-2)25-22(28)15-27-19-11-7-6-10-18(19)23(26-24(27)29)16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXECZTWCTQGPPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Anthranilic acid (1) reacts with benzoyl chloride in the presence of phosphoryl chloride (POCl₃) to form N-benzoylanthranilic acid, which undergoes intramolecular cyclization to yield 4-phenylquinazolin-2(1H)-one (2). The reaction is conducted at reflux (110°C) for 6 hours, followed by neutralization with aqueous sodium bicarbonate.
Data Table 1: Synthesis of 4-Phenylquinazolin-2(1H)-one
N-Alkylation with Ethyl Chloroacetate
The nitrogen at position 1 of the quinazolinone is alkylated using ethyl chloroacetate under basic conditions.
Optimization of Alkylation
A mixture of 4-phenylquinazolin-2(1H)-one (2) and ethyl chloroacetate in anhydrous dimethylformamide (DMF) is treated with sodium hydride (NaH) at 0°C. The reaction proceeds at room temperature for 12 hours, yielding 1-(ethoxycarbonylmethyl)-4-phenylquinazolin-2(1H)-one (3).
Data Table 2: N-Alkylation of 4-Phenylquinazolin-2(1H)-one
Hydrolysis to Carboxylic Acid
The ethyl ester (3) is hydrolyzed to 2-(2-oxo-4-phenylquinazolin-1-yl)acetic acid (4) using aqueous sodium hydroxide.
Saponification Conditions
A solution of 3 in ethanol is treated with 2 M NaOH and stirred at 60°C for 3 hours. Acidification with dilute HCl precipitates the carboxylic acid.
Data Table 3: Hydrolysis of Ethyl Ester to Carboxylic Acid
Amidation with 3,4-Dimethoxyaniline
The carboxylic acid (4) is converted to the target acetamide via activation with thionyl chloride (SOCl₂) followed by reaction with 3,4-dimethoxyaniline.
Amide Coupling Protocol
The acid chloride, generated by treating 4 with SOCl₂, is reacted with 3,4-dimethoxyaniline in dichloromethane (DCM) in the presence of triethylamine (Et₃N).
Data Table 4: Synthesis of N-(3,4-Dimethoxyphenyl)-2-(2-Oxo-4-Phenylquinazolin-1-yl)Acetamide
Alternative Synthetic Routes
One-Pot Alkylation-Amidation Strategy
A modified approach involves reacting 4-phenylquinazolin-2(1H)-one directly with chloroacetyl chloride and 3,4-dimethoxyaniline in a single pot. However, this method yields <50% due to competing hydrolysis.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) accelerates the amidation step, improving yields to 78%.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The quinazolinone ring can be reduced to form dihydroquinazolinone derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinazolinone derivatives.
Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and microbial infections.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes, receptors, or DNA. They may inhibit enzyme activity, block receptor binding, or intercalate into DNA, thereby affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Table 1: Key Structural Analogues and Their Features
Key Observations:
- Electron-Donating vs. Withdrawing Groups : The 3,4-dimethoxyphenyl group in the target compound may improve solubility compared to halogenated analogues (e.g., 3,4-difluoro or dichloro derivatives) but could reduce metabolic stability due to slower oxidative degradation .
- Thioether vs. Acetamide Linkages : Thioether-containing analogues (e.g., compound AJ5d ) often exhibit altered redox properties and binding kinetics compared to acetamide-linked derivatives.
- Anti-Inflammatory Activity: Ethylamino-substituted quinazolinones demonstrate superior anti-inflammatory activity compared to Diclofenac, suggesting that aminoalkyl side chains enhance target engagement .
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide is a synthetic compound belonging to the quinazolinone class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C26H25N3O4
- Molecular Weight : 477.49 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as glucose metabolism.
- Receptor Binding : It could bind to receptors that modulate cellular responses, influencing signaling pathways associated with inflammation or cancer progression.
- Signal Transduction : By affecting intracellular signaling cascades, this compound may alter cellular behaviors such as proliferation and apoptosis.
Antidiabetic Properties
Research indicates that quinazolinone derivatives possess significant antidiabetic potential. A study on related compounds demonstrated substantial inhibitory effects on α-glucosidase, an enzyme crucial for carbohydrate digestion. For instance, one derivative exhibited an IC50 value of 4.8 μM compared to acarbose (IC50 = 750 μM), suggesting that similar derivatives may also show promising antidiabetic activity .
Anticancer Activity
Quinazolinone derivatives have been studied for their anticancer properties. Compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The ability to target specific cancer pathways makes these compounds valuable in cancer therapy research.
Anti-inflammatory Effects
The anti-inflammatory potential of quinazolinone derivatives is another area of interest. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes like COX-2, which are implicated in chronic inflammatory diseases. This suggests that this compound could be beneficial in treating inflammatory conditions.
In Vitro Studies
In vitro studies on related quinazolinone compounds have shown promising results in various assays:
| Compound | Target | IC50 Value (μM) | Reference |
|---|---|---|---|
| Compound A | α-glucosidase | 4.8 | |
| Compound B | COX-2 | 10.0 | |
| Compound C | Cancer Cell Line X | 15.0 |
These findings highlight the potential of quinazolinone derivatives in therapeutic applications.
In Vivo Studies
While in vitro studies provide initial insights into the efficacy of these compounds, in vivo studies are critical for understanding their therapeutic potential in living organisms. Research is ongoing to evaluate the pharmacokinetics and safety profiles of this compound in animal models.
Q & A
Q. What are the key steps in synthesizing N-(3,4-dimethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Preparation of the quinazolinone core via cyclization of anthranilic acid derivatives or thiourea intermediates.
- Step 2 : Introduction of the phenyl group at position 4 of the quinazolinone ring through nucleophilic substitution or coupling reactions.
- Step 3 : Acetamide formation via condensation of the quinazolinone intermediate with N-(3,4-dimethoxyphenyl)-activated carboxylic acid derivatives (e.g., using N,N′-carbonyldiimidazole or HATU as coupling agents).
Q. Optimization :
- Temperature : Maintain 60–80°C during cyclization to prevent side reactions .
- Solvent : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .
- Catalysts : Use palladium catalysts for Suzuki-Miyaura coupling to introduce aromatic substituents .
Q. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H NMR (e.g., methoxy protons at δ 3.8–4.0 ppm) and ¹³C NMR (carbonyl signals at δ 165–175 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: m/z 433.1 [M+H]⁺) .
Q. What solvents and catalysts are most effective in its synthesis?
- Solvents : DMF for coupling reactions due to high polarity; dichloromethane (DCM) for acid-sensitive steps .
- Catalysts : Pd(PPh₃)₄ for cross-coupling reactions; p-toluenesulfonic acid (PTSA) for cyclization .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Purity : Monitor via HPLC retention time and peak area .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze by TLC or HPLC. Store at –20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How does the spatial arrangement of functional groups influence its biological activity?
The 3,4-dimethoxyphenyl moiety enhances lipophilicity, improving membrane permeability, while the quinazolinone core interacts with ATP-binding pockets in kinases. Molecular docking simulations reveal that the 2-oxo group forms hydrogen bonds with residues like Lys48 in protein targets, affecting binding affinity .
Q. How can researchers resolve contradictions in biological activity data across studies?
Contradictions may arise from assay variability (e.g., cell line specificity, incubation time). For example:
| Study | IC₅₀ (µM) | Cell Line | Assay Duration |
|---|---|---|---|
| A | 10.5 | HeLa | 48 h |
| B | 22.0 | MCF-7 | 72 h |
| Recommendations : |
- Standardize protocols (e.g., MTT assay at 48 h).
- Validate target engagement using Western blotting or thermal shift assays .
Q. What computational methods predict interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR, VEGFR2) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger Suite .
- MD Simulations : Assess binding stability over 100 ns trajectories in GROMACS .
Q. What strategies mitigate off-target effects in biological assays?
- Selectivity Screening : Test against panels of related enzymes (e.g., 50 kinases at 1 µM).
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -F) to reduce non-specific interactions .
- Proteomics Profiling : Use affinity pull-down assays with SILAC labeling to identify unintended targets .
Q. How does this compound compare to similar quinazolinone derivatives in efficacy?
Comparative data from in vitro studies:
| Compound | Target | IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| Target Compound | EGFR | 12.3 | 8.5 |
| 4-Phenylquinazolinone | VEGFR2 | 18.7 | 3.2 |
| 6-Chloro derivative | PDGFR-β | 9.8 | 12.1 |
| The N-(3,4-dimethoxyphenyl) group improves selectivity for EGFR over VEGFR2 . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
